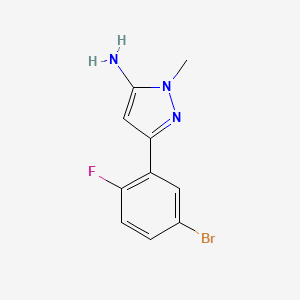![molecular formula C12H15ClO B13559688 1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13559688.png)
1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol is an organic compound that belongs to the class of cyclopropyl alcohols It features a cyclopropyl ring attached to an ethan-1-ol group, with a 3-chloro-4-methylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of a suitable alkene with a carbene or carbenoid to form the cyclopropyl ring . The reaction conditions often involve the use of chloroform and potassium hydroxide to generate the dichlorocarbene intermediate, which then reacts with the alkene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol.
化学反応の分析
Types of Reactions
1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学的研究の応用
1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets. The cyclopropyl ring and the phenyl substituent can interact with enzymes or receptors, influencing their activity. The hydroxyl group can form hydrogen bonds, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cyclopropylmethanol: A simpler compound with a cyclopropyl ring and a hydroxyl group.
3-Chloro-4-methylphenylcyclopropane: Lacks the ethan-1-ol group but has a similar phenyl substituent.
1-(3-Chloro-4-methylphenyl)ethanol: Similar structure but without the cyclopropyl ring.
Uniqueness
1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol is unique due to the combination of the cyclopropyl ring, the phenyl substituent, and the ethan-1-ol group. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
特性
分子式 |
C12H15ClO |
|---|---|
分子量 |
210.70 g/mol |
IUPAC名 |
1-[1-(3-chloro-4-methylphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C12H15ClO/c1-8-3-4-10(7-11(8)13)12(5-6-12)9(2)14/h3-4,7,9,14H,5-6H2,1-2H3 |
InChIキー |
MNDXEUWKVYAVON-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2(CC2)C(C)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


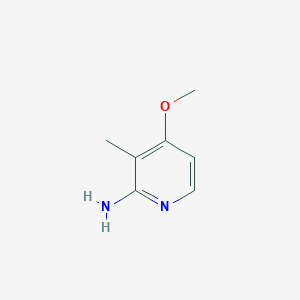
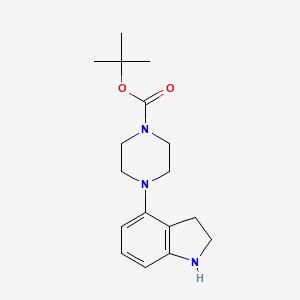
amine](/img/structure/B13559634.png)
![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13559639.png)
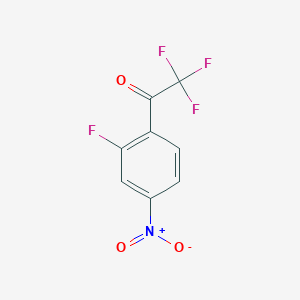
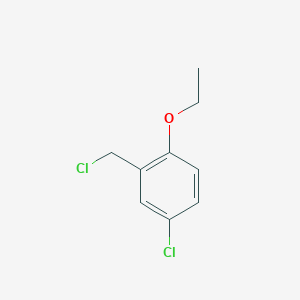

![1,6-Diazaspiro[3.5]nonan-5-one](/img/structure/B13559654.png)


